(3-Methylpyridin-2-yl)methanol hydrochloride
Description
(3-Methylpyridin-2-yl)methanol hydrochloride is a pyridine derivative featuring a hydroxymethyl group (-CH2OH) at position 2 and a methyl group (-CH3) at position 3 of the pyridine ring, with a hydrochloride counterion. It is commonly used as a chemical intermediate in pharmaceutical synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for reaction conditions requiring aqueous compatibility .
Properties
IUPAC Name |
(3-methylpyridin-2-yl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.ClH/c1-6-3-2-4-8-7(6)5-9;/h2-4,9H,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPFQDWVHGBANU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30741979 | |
| Record name | (3-Methylpyridin-2-yl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30741979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70580-08-4 | |
| Record name | (3-Methylpyridin-2-yl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30741979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylpyridin-2-yl)methanol hydrochloride typically involves the reaction of 3-methylpyridine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-methylpyridine, formaldehyde, hydrogen chloride.
Reaction Conditions: The reaction is usually conducted in an aqueous medium at a controlled temperature.
Procedure: 3-methylpyridine is reacted with formaldehyde in the presence of hydrogen chloride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3-Methylpyridin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-methylpyridine-2-carboxylic acid, while reduction could produce 3-methylpyridin-2-ylmethanol.
Scientific Research Applications
(3-Methylpyridin-2-yl)methanol hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (3-Methylpyridin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share structural similarities but differ in substituents, functional groups, or molecular complexity:
(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol Hydrochloride (CAS 675198-19-3)
- Molecular Formula: C11H18ClNO3
- Molecular Weight : 247.72
- Key Features : Contains a 3-methoxypropoxy group at position 4, increasing hydrophilicity and steric bulk compared to the target compound. Used in research settings for drug development, with purity >97% .
- Applications : Intermediate in synthesizing Rabeprazole-related impurities .
(2-Chloro-5-methylpyridin-3-yl)methanol (CAS 518314-64-2)
- Molecular Formula: C7H8ClNO
- Molecular Weight : 157.60
- Key Features : Chlorine substituent at position 2 introduces electronegativity, altering reactivity. Lacks the hydrochloride salt, reducing aqueous solubility. Priced at $400/g for research use .
2,3-DihydroxyMethylpyridine Hydrochloride (CAS 423169-40-8)
- Molecular Formula: C7H10ClNO2
- Molecular Weight : 175.61
- Classified as a chemical intermediate .
(3-Methylpyridin-2-yl)methanamine Hydrochloride (CAS 357288-02-9)
- Molecular Formula : C7H11ClN2
- Molecular Weight : 158.63
- Key Features: Replaces the hydroxymethyl group with an aminomethyl (-CH2NH2) group, increasing basicity. Used industrially with 99% purity .
Comparative Analysis Table
Functional and Application Differences
- Solubility : Hydrochloride salts (e.g., CAS 675198-19-3, 357288-02-9) exhibit higher water solubility than free bases.
- Reactivity : Chlorinated derivatives (e.g., CAS 518314-64-2) may undergo nucleophilic substitution, whereas hydroxymethyl groups favor oxidation or esterification .
- Biological Activity: Aminomethyl derivatives (e.g., CAS 357288-02-9) are more likely to interact with amine receptors or enzymes compared to alcohol-containing analogs .
Biological Activity
Overview
(3-Methylpyridin-2-yl)methanol hydrochloride is a pyridine derivative with the molecular formula C7H10ClNO. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and therapeutic applications. Understanding its biological activity involves exploring its mechanisms of action, interactions with biological systems, and potential therapeutic uses.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It functions as a ligand that can bind to various receptors or enzymes, modulating their activity in a context-dependent manner. The precise pathways and targets are still under investigation, but preliminary studies suggest its role in influencing biochemical processes related to disease mechanisms.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The compound's structural features may enhance its binding affinity to microbial targets, although further studies are required to elucidate the exact mechanisms involved .
Therapeutic Applications
The compound is being explored for various therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. Its derivatives have shown promise in preclinical studies for treating conditions such as inflammation and pain management due to their ability to inhibit specific enzymes involved in these processes .
Case Studies and Research Findings
Several studies have focused on the biological activity of related pyridine derivatives, providing insights into the potential applications of this compound:
- Inhibition of Fatty Acid Amide Hydrolase (FAAH) : A study demonstrated that derivatives of 3-methylpyridine could inhibit FAAH, an enzyme involved in lipid signaling pathways. This inhibition could lead to increased levels of endocannabinoids, suggesting potential applications in pain relief and anti-inflammatory therapies .
- Antioxidant Activity : Research indicates that compounds similar to this compound possess antioxidant properties, which may protect cells from oxidative stress and reduce cellular damage associated with various diseases .
- Neuroprotective Effects : Investigations into the neuroprotective effects of pyridine derivatives have shown that they can modulate pathways associated with neurodegenerative diseases, potentially offering new avenues for treatment .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure | Similarity | Biological Activity |
|---|---|---|---|
| (3-Methylpyridin-2-yl)methanol | C7H10ClNO | 0.95 | Antimicrobial, Enzyme Modulation |
| (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol | C10H13NO3 | 0.90 | Anti-inflammatory |
| (5-Methylpyridin-2-yl)methanol | C7H9NO | 0.92 | Antioxidant |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
